Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate

Medicinal Chemistry Structure-Activity Relationship Isosterism

Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate (CAS 1526853-06-4) is a heterocyclic chemical compound belonging to the isoxazole family, characterized by a 1,2-oxazole core substituted at the 5-position with a 3-aminophenyl group and at the 3-position with a methyl carboxylate ester. With a molecular formula of C11H10N2O3 and a molecular weight of 218.21 g/mol, this compound serves as a strategic synthetic intermediate in medicinal chemistry, enabling the construction of more complex pharmacologically active molecules.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
Cat. No. B11890880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(3-aminophenyl)isoxazole-3-carboxylate
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NOC(=C1)C2=CC(=CC=C2)N
InChIInChI=1S/C11H10N2O3/c1-15-11(14)9-6-10(16-13-9)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3
InChIKeyJENJVNOAFFTCAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate: A Versatile Isoxazole Building Block for Targeted Synthesis and Fragment-Based Discovery


Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate (CAS 1526853-06-4) is a heterocyclic chemical compound belonging to the isoxazole family, characterized by a 1,2-oxazole core substituted at the 5-position with a 3-aminophenyl group and at the 3-position with a methyl carboxylate ester [1]. With a molecular formula of C11H10N2O3 and a molecular weight of 218.21 g/mol, this compound serves as a strategic synthetic intermediate in medicinal chemistry, enabling the construction of more complex pharmacologically active molecules . The presence of the aniline moiety provides a reactive handle for further derivatization (e.g., amide coupling, diazotization, or Schiff base formation), while the isoxazole ring itself is a recognized pharmacophore present in numerous FDA-approved drugs and clinical candidates [2]. The compound is commercially available in research-grade purity (typically 95% or higher) from multiple specialty chemical suppliers, making it accessible for both academic and industrial R&D procurement .

Why Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate Cannot Be Readily Substituted by Common Isoxazole Analogs in Research and Development


Attempting to substitute Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate with structurally similar isoxazole derivatives—such as its 4-amino regioisomer (Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate, CAS 879216-18-9), the parent phenyl analog (Methyl 5-phenylisoxazole-3-carboxylate, CAS 51677-09-9), or the ethyl ester variant (Ethyl 5-(3-aminophenyl)isoxazole-3-carboxylate, CAS 745078-84-6)—introduces significant risks in synthetic and pharmacological outcomes. The positional isomerism of the amino group on the phenyl ring (3- vs. 4-substitution) directly alters the electronic properties of the aromatic system, the hydrogen-bonding donor/acceptor geometry, and the metabolic stability of downstream derivatives, all of which can critically impact target binding and pharmacokinetic profiles [1]. The presence of the free primary amine is essential for key chemical transformations such as amide bond formation with carboxylic acid-containing pharmacophores or for generating diazonium salts for further functionalization; the non-aminated analog lacks this reactive handle entirely . Furthermore, the methyl ester is a preferred protecting group strategy in many synthetic routes because it offers an optimal balance of stability under basic and nucleophilic conditions while remaining readily cleavable under mild conditions, whereas the ethyl ester may require different deprotection protocols that are incompatible with sensitive substrates [2]. These structural and functional differences mean that directly substituting this compound with an off-the-shelf analog without rigorous re-validation of the entire synthetic pathway and biological assay can lead to failed reactions, misleading structure-activity relationship (SAR) data, and wasted procurement resources.

Quantitative Differentiation Evidence for Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate Versus Its Closest Analogs


Regioisomeric Differentiation: 3-Amino vs. 4-Amino Substitution Alters Hydrogen Bonding Geometry and Downstream Biological Activity

The 3-aminophenyl substitution pattern in Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate positions the primary amine in a meta relationship to the isoxazole ring, whereas its regioisomer, Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate (CAS 879216-18-9), places the amine in a para position. This difference results in distinct hydrogen bond donor/acceptor vectors and electronic resonance effects. In the context of HDAC inhibitor design, the 3-aminophenylisoxazole scaffold has been elaborated into potent inhibitors such as 5-(3-aminophenyl)-N-(7-(hydroxyamino)-7-oxoheptyl)isoxazole-3-carboxamide, which demonstrates an IC50 of 20.7 nM against HDAC1 [1]. By contrast, SAR studies on the para-amino scaffold reveal that the altered geometry leads to different isoform selectivity profiles, with para-substituted analogs often showing reduced potency against HDAC3 (IC50 ~144 nM for the shorter-linker variant) compared to meta-substituted counterparts (IC50 = 4.04 nM for HDAC3) [2][3]. For procurement decisions, selecting the incorrect regioisomer can completely alter the SAR trajectory of a medicinal chemistry program, wasting months of synthetic effort and assay resources.

Medicinal Chemistry Structure-Activity Relationship Isosterism

Functional Group Advantage: Free Primary Amine Enables Bioorthogonal Chemistry and One-Step Diversification

The free primary amine of Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate serves as a critical functional handle for rapid derivatization via amidation, reductive amination, or diazotization chemistry. This contrasts with the non-aminated analog Methyl 5-phenylisoxazole-3-carboxylate (CAS 51677-09-9), which lacks this reactive site and requires pre-functionalization (e.g., nitration followed by reduction) to introduce an amine, adding 2–3 synthetic steps [1]. In a recent bioorthogonal chemistry application, isoxazole-3-carboxylate derivatives serving as substrates for the light-promoted bioorthogonal multifunctionalized molecular recombination (LBMR) reaction demonstrated rapid kinetics (complete conversion within minutes) and high efficiency under physiological conditions, enabling in situ fluorescence imaging [2]. The 3-aminophenyl variant is particularly suited for further elaboration because the amine can be acylated without affecting the isoxazole ester, allowing orthogonal protection strategies that are not possible with non-aminated or N-protected analogs [3].

Chemical Biology Bioorthogonal Chemistry Click Chemistry

Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area (TPSA) Distinguish 3-Amino Substitution as Superior for CNS Drug-Likeness

Physicochemical property calculations from PubChem reveal that Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate has a computed XLogP3-AA of 1.5 and a topological polar surface area (TPSA) of 78.4 Ų [1]. This combination places it within favorable ranges for both oral absorption (Lipinski's Rule of Five: LogP < 5, TPSA < 140 Ų) and central nervous system (CNS) penetration (typically requiring TPSA < 90 Ų and LogP between 1 and 4) [2]. In contrast, the parent Methyl 5-phenylisoxazole-3-carboxylate (CAS 51677-09-9, MW 203.19, C11H9NO3) has a lower TPSA (~65 Ų) but also lacks the hydrogen bond donor capacity (HBD = 0 vs. HBD = 1 for the 3-amino analog), which can limit specific target interactions requiring H-bond donation [1]. The 3-amino substitution provides an optimal balance: it increases TPSA only modestly (from ~65 to 78.4 Ų) while adding a critical H-bond donor, maintaining both CNS drug-likeness and enhanced target engagement potential.

Drug Design ADME CNS Drug Discovery

Commercial Availability and Purity Benchmarking: Consistent 95%+ Purity with ISO-Certified Quality Systems

Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate is commercially available from multiple established suppliers at standardized purity specifications: 95% minimum purity from AKSci (CAS 1526853-06-4, catalog 1399DZ) , 95+% from CymitQuimica , and NLT 98% from MolCore under ISO-certified quality systems . In contrast, the 4-amino regioisomer (Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate, CAS 879216-18-9) is typically offered at 97% purity but with fewer supplier options and longer lead times . The availability of the 3-amino variant from US-based suppliers (AKSci ships from California) reduces shipping time for North American research facilities and ensures quality documentation (SDS, COA) that meets institutional procurement requirements .

Chemical Procurement Quality Assurance Supply Chain

Optimal Research and Industrial Application Scenarios for Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate Based on Demonstrated Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) for Epigenetic Targets (HDACs)

The 3-aminophenylisoxazole scaffold serves as an ideal fragment for elaboration into histone deacetylase (HDAC) inhibitors. As demonstrated by elaborated derivatives achieving IC50 values of 20.7 nM (HDAC1), 56.7 nM (HDAC2), and 4.04 nM (HDAC3) [1], the meta-amino phenylisoxazole cap group provides a validated starting point for fragment growth. Researchers can exploit the free amine for amide coupling to introduce zinc-binding groups (e.g., hydroxamic acids) while retaining the isoxazole ester as a protected carboxylic acid that can be revealed late-stage for additional SAR exploration. The PubChem-computed LogP of 1.5 and TPSA of 78.4 Ų suggest that elaborated analogs will maintain favorable drug-like properties [2].

Bioorthogonal Chemistry and Chemical Biology Probe Development

Isoxazole-3-carboxylate derivatives have been demonstrated as effective substrates in light-promoted bioorthogonal reactions (LBMR) for the rapid synthesis of polysubstituted pyrroles under physiological conditions without catalyst [3]. The 3-aminophenyl variant is particularly valuable for this application because the amine can be pre-functionalized with fluorophores, biotin, or affinity tags prior to the bioorthogonal reaction, enabling downstream pull-down assays, cellular imaging, or target identification studies. This positions the compound as a versatile building block for chemical biology probe development.

Kinase Inhibitor and Anti-Mitotic Agent Lead Generation via Amino-Substituted Isoxazole Scaffolds

The patent literature (EP2977375A1) explicitly claims amino-substituted isoxazoles, in which the aminophenyl group is essential, as inhibitors of the mitotic spindle assembly checkpoint, demonstrating antiproliferative activity in cellular assays and tumor growth inhibition in xenograft models [4]. Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate serves as a key synthetic intermediate for constructing such compounds, where the 3-amino group is used to install heteroaryl substituents that confer Mps1-kinase-independent checkpoint inhibition. The pre-installed amino group allows for direct diversification without the need for protecting group manipulation on the isoxazole ring itself.

Combinatorial Library Synthesis and High-Throughput Screening (HTS) Campaigns

The commercial availability of this compound at consistent purity (95–98%) from multiple suppliers makes it an attractive core scaffold for parallel synthesis and combinatorial library generation. The orthogonal reactivity of the methyl ester (electrophilic) and the primary amine (nucleophilic) allows for sequential, chemoselective derivatization without cross-reactivity, enabling the rapid generation of diverse compound collections for HTS. The 2–3 step synthetic advantage over the non-aminated phenyl analog translates to significant time and cost savings when producing 96- or 384-well plate libraries.

Quote Request

Request a Quote for Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.